Cas no 1422343-96-1 (Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid)

ラセミ体-(2R,3aS,7aS)-5-(tert-ブトキシカルボニル)オクタヒドロフロ[3,2-c]ピリジン-2-カルボン酸は、複雑な多環式構造を持つキラル化合物です。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の選択的保護が可能であり、ペプチド合成や医薬品中間体としての応用に適しています。オクタヒドロフロピリジン骨格は剛直な立体構造を形成し、分子の立体選択性を高める特性があります。カルボン酸部位はさらに誘導体化可能で、アミド結合形成やエステル化などの官能基変換が容易です。特に不斉合成における中間体としての価値が高く、光学活性化合物の製造プロセスにおいて重要な役割を果たします。高い化学的純度と安定性を備えており、精密有機合成において再現性の高い反応を可能にします。

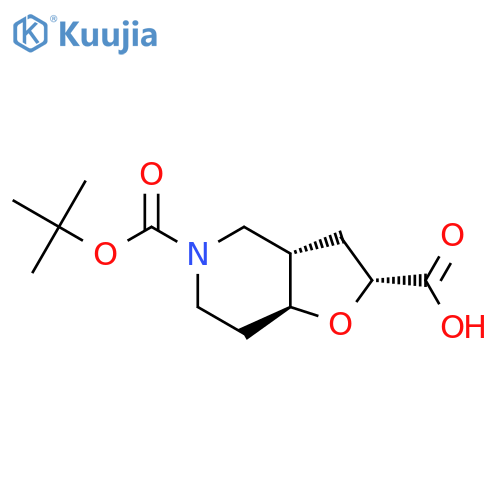

1422343-96-1 structure

商品名:Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid

CAS番号:1422343-96-1

MF:C13H21NO5

メガワット:271.309544324875

CID:4597929

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid

- (2R,3aS,7aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-2-carboxylic acid

- XGC34396

- (2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid

- Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid

-

- インチ: 1S/C13H21NO5/c1-13(2,3)19-12(17)14-5-4-9-8(7-14)6-10(18-9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1

- InChIKey: SSIHZFHJWICIDE-LPEHRKFASA-N

- ほほえんだ: O1[C@@H](C(=O)O)C[C@H]2CN(C(=O)OC(C)(C)C)CC[C@H]12

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 376

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 76.1

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R706100-1000mg |

racemic-(2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid |

1422343-96-1 | 1g |

$3106.00 | 2023-05-17 | ||

| TRC | R706100-1mg |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 1mg |

45.00 | 2021-07-18 | ||

| eNovation Chemicals LLC | Y1238692-100mg |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 95% | 100mg |

$525 | 2023-05-17 | |

| TRC | R706100-500mg |

racemic-(2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid |

1422343-96-1 | 500mg |

$1866.00 | 2023-05-17 | ||

| TRC | R706100-10mg |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 10mg |

265.00 | 2021-07-18 | ||

| eNovation Chemicals LLC | Y1238692-5g |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 95% | 5g |

$5170 | 2023-05-17 | |

| TRC | R706100-1g |

racemic-(2R,3aS,7aS)-5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic Acid |

1422343-96-1 | 1g |

$ 2575.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1238692-1g |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 95% | 1g |

$1735 | 2023-05-17 | |

| TRC | R706100-2mg |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 2mg |

65.00 | 2021-07-18 | ||

| eNovation Chemicals LLC | Y1238692-250mg |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-2-carboxylic acid |

1422343-96-1 | 95% | 250mg |

$905 | 2023-05-17 |

Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

1422343-96-1 (Racemic-(2R,3aS,7aS)-5-(tert-butoxycarbonyl)octahydrofuro3,2-cpyridine-2-carboxylic acid) 関連製品

- 557-08-4(10-Undecenoic acid zinc salt)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬